molecular formula C39H56ClN3O10S B13396855 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

Cat. No.: B13396855
M. Wt: 794.4 g/mol
InChI Key: SVVGCFZPFZGWRG-UHFFFAOYSA-N
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Description

(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[1931110,1403,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate is a complex organic compound with a unique structure characterized by multiple functional groups, including chloro, hydroxy, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

  • Formation of the tetracyclic core structure through a series of cyclization reactions.
  • Introduction of the chloro, hydroxy, and methoxy groups via selective halogenation, hydroxylation, and methylation reactions.
  • Attachment of the sulfanylpentanoyl group through a thiol-esterification reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

  • (11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
  • This compound

Uniqueness: This compound is unique due to its complex structure and the presence of multiple functional groups, which allow for diverse chemical reactions and potential applications. Its uniqueness lies in the combination of chloro, hydroxy, methoxy, and sulfanyl groups within a tetracyclic framework, making it a versatile molecule for various scientific research applications.

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

794.4 g/mol

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)

InChI Key

SVVGCFZPFZGWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC

Origin of Product

United States

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